![molecular formula C14H24N6O6S B13801951 3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid is a complex compound that combines an indole derivative, a carbamimidoyl derivative, and sulfuric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indol-4-ol typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. The preparation of 2-[carbamimidoyl(methyl)amino]acetamide involves the reaction of methylamine with cyanamide, followed by hydrolysis. The combination of these compounds with sulfuric acid is done under controlled conditions to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The indole derivative can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole and carbamimidoyl derivatives.
Substitution: Substituted aminoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The indole derivative may interact with serotonin receptors, influencing neurotransmission. The carbamimidoyl derivative may inhibit certain enzymes, affecting metabolic pathways. The sulfuric acid component can act as a catalyst in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: Similar indole structure but lacks the carbamimidoyl and sulfuric acid components.
Creatine: Contains a carbamimidoyl group but differs in its overall structure and function.
Indole-3-acetic acid: An indole derivative with different functional groups and applications.
Eigenschaften
Molekularformel |
C14H24N6O6S |
|---|---|
Molekulargewicht |
404.44 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H10N4O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-8(4(6)7)2-3(5)9;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,9)(H3,6,7);(H2,1,2,3,4) |
InChI-Schlüssel |
OXUGZLRTAOKIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)N)C(=N)N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


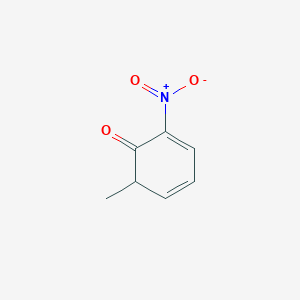


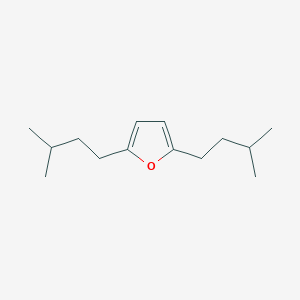
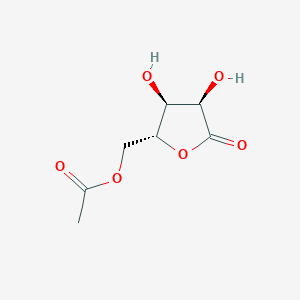
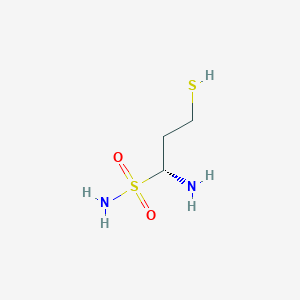
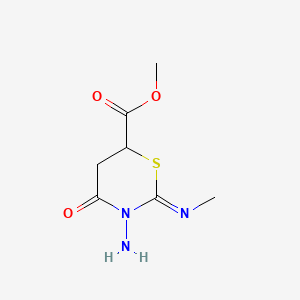
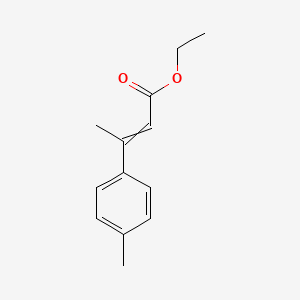
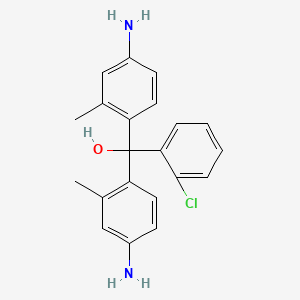
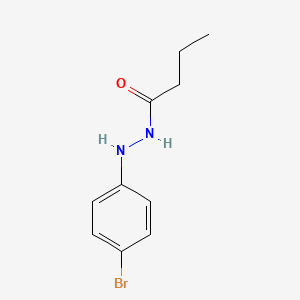
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)

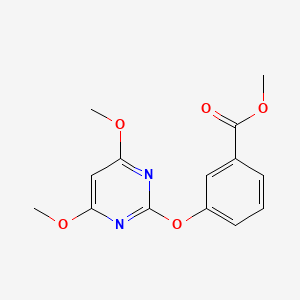
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
